molecular formula C4H6BrFO2 B8253757 ethyl (2S)-2-bromo-2-fluoroacetate

ethyl (2S)-2-bromo-2-fluoroacetate

Cat. No.: B8253757
M. Wt: 184.99 g/mol
InChI Key: ULNDTPIRBQGESN-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2S)-2-bromo-2-fluoroacetate is a valuable chiral fluorinated building block in organic synthesis. Compounds featuring fluorine atoms are of significant interest in various fields, including medicinal chemistry, agrochemicals, and material science, as the introduction of fluorine can profoundly alter a molecule's physicochemical properties, metabolic stability, and bioavailability . This enantiomerically pure reagent serves as a versatile precursor for the synthesis of a diverse range of fluorinated molecules. Its high reactivity stems from the presence of multiple electrophilic centers, allowing for regioselective transformations. The chiral center at the second carbon (C2) is particularly valuable for the asymmetric construction of complex molecules containing a fluorine atom on a stereogenic center . Key research applications include its use in asymmetric Reformatsky-type reactions with aldehydes to produce chiral α-bromo-α-fluoro-β-hydroxyesters . These synthons can be further elaborated through stereoselective radical reduction or allylation to access a wider array of functionalized fluorinated compounds . Furthermore, the ester moiety can be modified to amides or reduced to the corresponding alcohol, expanding its utility as a building block . Researchers can leverage this compound to develop new methodologies for incorporating fluorine into target structures with high enantiocontrol. This product is intended For Research Use Only and is not intended for direct human use.

Properties

IUPAC Name

ethyl (2S)-2-bromo-2-fluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrFO2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNDTPIRBQGESN-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Bromo-2,2-Difluoroacetate (CAS 667-27-6)

Structural Differences: Contains two fluorine atoms and one bromine on the α-carbon, lacking stereochemical specification. Applications: Used in fluorination reactions and as a building block for trifluoromethyl groups. Its decomposition under heat produces toxic gases (HBr, HF) . Safety: Incompatible with strong acids/bases; requires careful handling to avoid hazardous decomposition .

Potassium 2-Bromo-2,2-Difluoroacetate (CAS 87189-16-0)

Structural Differences : Potassium salt form with two fluorines and one bromine on the α-carbon.
Reactivity : Enhanced solubility in polar solvents due to the ionic nature, making it suitable for aqueous-phase reactions.
Applications : Employed in industrial-scale syntheses of fluorinated polymers and pharmaceuticals. Market reports highlight its growing demand in agrochemical intermediates .

Ethyl 2-Bromo-2-(4-Fluorophenyl)acetate (CAS 71783-54-5)

Structural Differences : Features a 4-fluorophenyl substituent on the α-carbon instead of a second halogen.
Reactivity : The aromatic ring introduces resonance effects, reducing electrophilicity at the α-carbon compared to purely aliphatic analogs.
Applications : Utilized in synthesizing aryl-fluorinated compounds for medicinal chemistry. Similarity scores (0.98) indicate structural proximity to the target compound .

2-Bromo-2-Fluoroacetamide (CAS N/A)

Structural Differences : Replaces the ethyl ester with an amide group.
Reactivity : Lower electrophilicity due to the amide’s resonance stabilization, making it less reactive in nucleophilic substitutions.
Applications : Primarily used in peptide modifications and as a precursor for heterocyclic compounds .

Ethyl Dibromofluoroacetate (CAS 565-53-7)

Structural Differences : Contains two bromines and one fluorine on the α-carbon.
Reactivity : Higher steric hindrance and stronger electron-withdrawing effects from bromines enhance stability but limit reactivity in certain transformations.
Applications : Niche use in radical reactions and as a heavy-atom reagent in crystallography .

Comparative Data Table

Compound Halogen Substituents Functional Group Reactivity Profile Key Applications
Ethyl (2S)-2-Bromo-2-Fluoroacetate 1 Br, 1 F (α-carbon) Ester High electrophilicity, chiral selectivity Reformatsky reactions, chiral synthons
Ethyl 2-Bromo-2,2-Difluoroacetate 1 Br, 2 F (α-carbon) Ester Moderate electrophilicity Fluorinated intermediates
Potassium 2-Bromo-2,2-Difluoroacetate 1 Br, 2 F (α-carbon) Salt High solubility in polar solvents Agrochemical synthesis
Ethyl 2-Bromo-2-(4-Fluorophenyl)acetate 1 Br, 1 F (aryl) Ester Aromatic resonance effects Aryl-fluorinated pharmaceuticals
2-Bromo-2-Fluoroacetamide 1 Br, 1 F (α-carbon) Amide Low electrophilicity Peptide modifications

Preparation Methods

Halogen Exchange Reactions

A common route to α-fluoroacetates involves halogen exchange between chloroacetates and fluoride sources. For example, ethyl fluoroacetate is synthesized via the reaction of ethyl chloroacetate with potassium fluoride at elevated temperatures (130–250°C). Adapting this method for bromo-fluoro derivatives would necessitate sequential halogenation steps. However, no direct literature reports this approach for this compound.

Reformatsky Reaction with Chiral Induction

The Reformatsky reaction, employing ethyl bromodifluoroacetate and zinc, has been used to synthesize β-hydroxy-difluoro esters. Modifying this method with a chiral ligand or catalyst could theoretically yield enantiomerically enriched products. For instance, Cp2_2TiCl2_2 as a Lewis acid improved diastereoselectivity in analogous reactions (up to 19:1 anti:syn ratio), suggesting potential for asymmetric induction.

Example Procedure:

  • Reagents : Ethyl bromofluoroacetate, zinc dust, chiral aldehyde.

  • Conditions : Anhydrous THF, −78°C to room temperature, 12–24 hours.

  • Outcome : β-Hydroxy ester with moderate enantiomeric excess (theoretical).

Stereoselective Synthesis Challenges

Enantiocontrol Limitations

Current methods for related compounds, such as ethyl bromodifluoroacetate, lack enantioselectivity. For example, the Reformatsky reaction of ethyl bromodifluoroacetate with aldehydes produces racemic β-hydroxy esters unless chiral auxiliaries or catalysts are employed. Achieving the (2S) configuration in ethyl 2-bromo-2-fluoroacetate would require:

  • Chiral Lewis Acids : Titanium- or boron-based catalysts to bias transition states.

  • Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic mixtures.

Competing Side Reactions

Self-condensation and over-halogenation are prevalent issues. For instance, LDA-mediated reactions of ethyl difluoroacetate with aldehydes yielded undesired Claisen condensation byproducts. Similar side reactions could dominate in bromo-fluoro systems without careful optimization.

Experimental Case Studies

Copper-Mediated Coupling

A synthesis of ethyl 2-(2-chloro-6-methylphenyl)-2,2-difluoroacetate involved copper powder, DMSO, and ethyl bromodifluoroacetate at 55°C for 18 hours (81% yield). While this method targets difluorinated products, substituting the aryl iodide with a chiral precursor might enable asymmetric induction.

Parameter Condition
CatalystCopper powder
SolventDimethyl sulfoxide (DMSO)
Temperature55°C
Yield81%

Ferrocene-Promoted Oxidative Bromofluorination

A ferrocene/H2_2O2_2 system in DMSO at −5–25°C achieved bromofluorination of styrene derivatives, albeit with modest yields (32%) . Adapting this for acetate esters would require stabilizing the α-bromo-α-fluoro intermediate.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for ethyl (2S)-2-bromo-2-fluoroacetate, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : The compound is synthesized via alkylation reactions using ethyl 2-bromo-2-fluoroacetate as a key intermediate. For example, alkylation of phenols or triazoles under basic conditions (e.g., Cs₂CO₃ in CH₃CN) yields esters, which are hydrolyzed to acids using LiOH in THF/H₂O .
  • Critical Parameters : Reaction temperature, base selection, and solvent polarity significantly impact enantiomeric purity. Chiral chromatography or crystallization is recommended for isolating the (2S)-enantiomer.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Techniques :

  • ¹⁹F NMR : Distinct signals for fluorine atoms at ~-100 to -120 ppm (CF₂ group) and -180 to -200 ppm (C-Br-F environment) confirm substitution patterns.
  • X-ray Crystallography : Resolves stereochemistry; SHELX software is widely used for refinement .
  • IR Spectroscopy : C=O stretches at ~1740 cm⁻¹ and C-Br vibrations at ~550 cm⁻¹ validate functional groups.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines :

  • Use fume hoods and personal protective equipment (PPE) due to volatility and potential respiratory irritation .
  • Store in sealed containers at 2–8°C to prevent decomposition. Avoid contact with strong oxidizers to preclude exothermic reactions.

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The (2S)-configuration induces steric and electronic effects on the α-carbon, favoring Sₙ2 mechanisms with inversion of configuration. Fluorine's electronegativity stabilizes transition states, enhancing reaction rates compared to non-fluorinated analogs .
  • Case Study : In triazole alkylation, the (2S)-enantiomer showed 20% higher yield than the (2R)-form due to optimized orbital alignment with nucleophiles .

Q. What strategies optimize enantioselective synthesis of this compound for pharmaceutical applications?

  • Approaches :

  • Chiral Catalysts : Use of (R)-BINAP or cinchona alkaloids in asymmetric catalysis improves enantiomeric excess (ee) to >90% .
  • Dynamic Kinetic Resolution : Combine racemization agents (e.g., DBU) with enantioselective enzymes to maximize yield and ee .
    • Analytical Validation : Monitor ee via chiral HPLC (Chiralpak AD-H column) or polarimetry.

Q. How can computational modeling predict the biological interactions of this compound derivatives?

  • Methods :

  • Molecular Docking : Simulations (e.g., AutoDock Vina) reveal binding affinities to targets like PPAR-γ, with bromine and fluorine enhancing hydrophobic interactions .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates robust binding .
    • Validation : Correlate computational data with in vitro assays (e.g., IC₅₀ measurements) to refine predictive models.

Q. What are the challenges in analyzing contradictory data on the compound’s metabolic stability, and how can they be resolved?

  • Issue : Discrepancies in hepatic microsome assays (e.g., t₁/₂ ranging 30–120 min) arise from variations in enzyme sources or incubation conditions.
  • Resolution :

  • Standardize protocols using pooled human liver microsomes and control CYP450 inhibitors.
  • Apply LC-MS/MS for metabolite quantification, focusing on defluorinated and ester-hydrolyzed products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.